Ethyl 3-amino-2-(3-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-amino-2-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of propanoic acid and contains an amino group, a methoxyphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-2-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-nitro-2-(3-methoxyphenyl)propanoate.
Reduction: Formation of ethyl 3-amino-2-(3-methoxyphenyl)propanol.
Substitution: Formation of ethyl 3-amino-2-(3-hydroxyphenyl)propanoate or ethyl 3-amino-2-(3-aminophenyl)propanoate.
Scientific Research Applications
Ethyl 3-amino-2-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-2-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-amino-3-(2-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 3-amino-2-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)11(8-13)9-5-4-6-10(7-9)15-2/h4-7,11H,3,8,13H2,1-2H3 |
InChI Key |
ADNMSIWXWFADTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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